Flucarbazone-sodium

Description

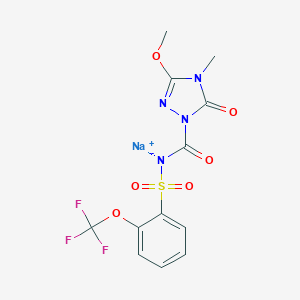

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

181274-17-9 |

|---|---|

Formule moléculaire |

C12H11F3N4NaO6S |

Poids moléculaire |

419.29 g/mol |

Nom IUPAC |

sodium;(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)-[2-(trifluoromethoxy)phenyl]sulfonylazanide |

InChI |

InChI=1S/C12H11F3N4O6S.Na/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15;/h3-6H,1-2H3,(H,17,20); |

Clé InChI |

KKCLIBMLUMCTMZ-UHFFFAOYSA-N |

SMILES |

CN1C(=NN(C1=O)C(=O)[N-]S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC.[Na+] |

SMILES isomérique |

CN1C(=NN(C1=O)/C(=N/S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)/[O-])OC.[Na+] |

SMILES canonique |

CN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC.[Na] |

Color/Form |

Colorless, crystalline powder Solid, crystalline, white |

melting_point |

200 °C (decomposes) |

Autres numéros CAS |

181274-17-9 |

Solubilité |

In water, 44 g/L at 20 °C (pH 9) |

Synonymes |

MKH 6562 |

Pression de vapeur |

1X10-9 Pa at 20 °C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Flucarbazone-Sodium: Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucarbazone-sodium is a selective, post-emergence herbicide belonging to the sulfonylaminocarbonyltriazolinone class of chemicals.[1] It is primarily utilized for the control of grassy weeds and some broadleaf weeds in cereal crops, particularly wheat.[2] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, toxicological profile, and environmental fate of this compound.

Chemical Structure and Identification

This compound is the sodium salt of flucarbazone.[4] The chemical structure is characterized by a triazolinone heterocyclic ring linked to a phenylsulfonyl group.

Image of the chemical structure of this compound:

References

An In-depth Technical Guide to the Mechanism of Action of Flucarbazone-Sodium in Plants

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flucarbazone-sodium is a selective, post-emergence herbicide belonging to the sulfonylaminocarbonyl-triazolinone chemical family.[1][2] It is utilized for the control of grassy weeds, particularly wild oat (Avena fatua), and certain broadleaf weeds in wheat crops.[3][4][5] Its herbicidal activity stems from the specific inhibition of a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway, leading to the cessation of growth and eventual death of susceptible plant species.[6][7] This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological and experimental processes.

Core Mechanism of Action

The primary mode of action for this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) (EC 2.2.1.6).[6][8][9] This enzyme is pivotal as it catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][7]

This compound is readily absorbed by both the roots and foliage of plants and is translocated through the xylem and phloem to areas of active growth, primarily the meristematic tissues.[2][8][10] In these tissues, where protein synthesis and cell division are rapid, the demand for BCAAs is high.[2] By binding to the ALS enzyme, this compound blocks the production of these amino acids.[4][5] The subsequent deficiency in valine, leucine, and isoleucine halts protein synthesis and cell division, leading to a cessation of plant growth. While the ultimate cause of plant death is not fully elucidated, it is believed to result from this systemic starvation of essential amino acids.[1]

Biochemical Pathway of Inhibition

The inhibitory action of this compound interrupts a fundamental metabolic pathway in plants. The process from application to herbicidal effect is outlined below.

Caption: Biochemical pathway of this compound's mechanism of action.

Quantitative Data on Efficacy and Resistance

The efficacy of this compound can be quantified by dose-response assays, which determine the herbicide concentration required to inhibit plant growth by 50% (GR₅₀). These values are critical for understanding herbicide sensitivity and the evolution of resistance.

| Population | Herbicide Treatment | GR₅₀ (g ai ha⁻¹) | Resistance Index (RI) | Reference |

| Susceptible Wild Oat (A. fatua) | This compound | 8.18 | - | [6] |

| Resistant Wild Oat (A. fatua) | This compound | 47.91 | 5.9 | [6] |

| Resistant Wild Oat (A. fatua) | This compound + Malathion (P450 inhibitor) | 16.67 | 2.0 | [6] |

| Caption: Table 1. Whole-plant dose-response data for this compound on susceptible and resistant wild oat. |

Experimental Protocols

Reproducible and standardized protocols are essential for studying herbicide mechanisms. The following sections detail methodologies for assessing the effects of this compound at the enzymatic and whole-plant levels.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is a synthesized methodology based on standard enzyme kinetic assays for ALS inhibitors.[11] It is designed to determine the inhibitory potential of this compound on ALS activity directly.

1. Enzyme Extraction and Purification:

-

Harvest young leaf tissue from a susceptible plant species (e.g., pea, Pisum sativum).

-

Homogenize the tissue in an ice-cold extraction buffer (50 mM KPO₄ buffer, pH 7.2, 10 mM MgCl₂, 10 µM FAD, 1 mM DTT).

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Purify the ALS enzyme from the supernatant using column chromatography (e.g., S-200 HR gel filtration).[11]

-

Determine protein concentration using a standard method (e.g., Bradford assay).

2. Inhibition Assay:

-

Prepare a reaction mixture in a microplate well containing 50 mM KPO₄ buffer (pH 7.2), 10 mM MgCl₂, 10 µM FAD, 1 mM DTT, and 50 mM sodium pyruvate (B1213749) (substrate).[11]

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent-only control.

-

Initiate the reaction by adding the purified ALS enzyme solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding sulfuric acid, which also facilitates the conversion of acetolactate to acetoin (B143602).

-

Add creatine (B1669601) and α-naphthol solutions and incubate to allow color development. The intensity of the color is proportional to the amount of acetoin formed.

-

Measure the absorbance at 530 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percent inhibition of ALS activity for each this compound concentration relative to the control.

-

Plot percent inhibition versus log-transformed inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Whole-Plant Dose-Response Bioassay

This protocol, adapted from studies on herbicide resistance in Avena fatua, evaluates the in vivo efficacy of this compound.[6]

Caption: Experimental workflow for a whole-plant dose-response bioassay.

Methodology Details:

-

Plant Material: Seeds of susceptible and potentially resistant weed populations are grown in pots containing a standard potting mix.

-

Growth Conditions: Plants are maintained in a controlled environment (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod).

-

Herbicide Application: At the 2-3 leaf stage, plants are treated with a range of this compound doses. A laboratory track sprayer is used to ensure uniform application.[6]

-

Evaluation: After a 21-day incubation period, the aboveground biomass is harvested, and the fresh weight is measured.[6]

-

Data Analysis: The fresh weight data is expressed as a percentage of the untreated control for each population. A log-logistic regression analysis is used to calculate the GR₅₀. The Resistance Index (RI) is calculated as GR₅₀ (Resistant) / GR₅₀ (Susceptible).[6]

Soil Residue Bioassay

This protocol is used to detect biologically active residues of this compound in soil, which is crucial for understanding its environmental persistence and potential carryover effects on subsequent crops.[12][13]

Caption: Experimental workflow for a soil residue bioassay.

Methodology Details:

-

Indicator Species: A plant species highly sensitive to ALS inhibitors, such as oriental mustard, is chosen.[12]

-

Soil Spiking: A known amount of this compound is added to soil samples to create a standard curve. Field soil samples with unknown residue levels can also be tested.

-

Growth and Measurement: Pre-germinated seeds are planted in the treated soil. After a short growth period (e.g., 5 days), the root length, which is often the most sensitive indicator, is measured.[12]

-

Analysis: The root length in the treated soil is compared to the root length in untreated control soil to calculate the percent growth inhibition.[12] This value can be compared against a standard curve to estimate the herbicide concentration in the soil.

References

- 1. my.ucanr.edu [my.ucanr.edu]

- 2. Branched Chain Amino Acid Biosynthesis Inhibitors | Inhibitors of Branched Chain Amino Acid Biosynthesis - passel [passel2.unl.edu]

- 3. Flucarbazone-Na 70% WG-Leading Supplier Of Pesticides And Agrochemicals, Delivering Globally|Sino Agro [sinoagrochem.com.cn]

- 4. This compound | [engebiotech.com]

- 5. CN103609583B - this compound-containing herbicide composition - Google Patents [patents.google.com]

- 6. Investigation of resistance mechanisms to this compound in wild oat (Avena fatua L.) from China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 8. Flucarbazone [sitem.herts.ac.uk]

- 9. This compound | C12H10F3N4NaO6S | CID 12056760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound (Ref: BAY MKH 6562) [sitem.herts.ac.uk]

- 11. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HARVEST :: Login [harvest.usask.ca]

- 13. researchgate.net [researchgate.net]

The Synthesis and Manufacture of Flucarbazone-Sodium: A Technical Guide

Flucarbazone-sodium, a potent sulfonylurea herbicide, is a critical component in modern agriculture for the control of grass weeds in cereal crops. Its efficacy stems from the inhibition of the acetolactate synthase (ALS) enzyme, a key component in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides an in-depth overview of the synthesis and manufacturing process of this compound, intended for researchers, scientists, and professionals in drug development and agrochemical manufacturing.

Chemical Profile

| Identifier | Value |

| IUPAC Name | sodium;(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)-[2-(trifluoromethoxy)phenyl]sulfonylazanide[1] |

| CAS Number | 181274-17-9[2] |

| Molecular Formula | C12H10F3N4NaO6S[1] |

| Molecular Weight | 418.28 g/mol [1] |

Overview of the Synthetic Pathway

The commercial production of this compound is a multi-step process that begins with the synthesis of the core triazolinone ring structure, followed by the introduction of the sulfonylurea bridge and concluding with the formation of the sodium salt.[2] The overall synthesis can be broadly categorized into the formation of key intermediates and the final coupling and salt formation steps.

A common method for the preparation of this compound involves the reaction of 4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole with 2-(trifluoromethoxy)phenyl sulfonyl chloride, followed by treatment with a sodium base to yield the final product.[1]

Detailed Synthesis and Manufacturing Process

The industrial synthesis of this compound can be broken down into the following key stages:

Stage 1: Synthesis of 4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole

The synthesis of the triazolinone core is a foundational step in the overall process. One reported route involves a cyclocondensation reaction.[2]

Experimental Protocol:

-

Cyclocondensation: Methyl carbazate (B1233558) is reacted with dimethyl oxalate (B1200264) to form the initial triazole ring structure.[2]

-

N-methylation: The resulting intermediate is then N-methylated using methyl iodide in the presence of a base, such as sodium hydride, in a solvent like dimethylformamide (DMF).[2]

Stage 2: Synthesis of 2-(trifluoromethoxy)phenylsulfonyl Chloride

This intermediate provides the sulfonyl portion of the final molecule. Its synthesis typically involves the chlorosulfonation of 2-(trifluoromethoxy)aniline (B52511).

Experimental Protocol:

-

Diazotization: 2-(trifluoromethoxy)aniline is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt.

-

Sulfonyl Chloride Formation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst (Sandmeyer-type reaction) to yield 2-(trifluoromethoxy)phenylsulfonyl chloride.

Stage 3: Coupling Reaction to form Flucarbazone (B134062)

This crucial step involves the formation of the sulfonylurea bridge by reacting the triazolinone intermediate with the sulfonyl chloride.

Experimental Protocol:

-

Reaction: The anion of 4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole is reacted with 2-(chlorosulfonyl)benzoic acid phenyl ester in a suitable solvent like tetrahydrofuran (B95107) (THF) to form the sulfonamide intermediate.[2]

-

Ring Closure: An intramolecular condensation is then carried out using phosgene (B1210022) or triphosgene (B27547) in the presence of a base like triethylamine (B128534) to form the sulfonylaminocarbonyl linkage.[2]

Stage 4: Formation of this compound

The final step is the conversion of the flucarbazone free acid to its sodium salt, which is the commercially available form of the herbicide.

Experimental Protocol:

-

Salt Formation: Flucarbazone is treated with one molar equivalent of sodium hydroxide (B78521) in aqueous methanol (B129727) to form the sodium salt.[2]

-

Isolation: The resulting this compound is then isolated. In some processes, a stable hemihydrate form is crystallized from aqueous systems, which offers advantages in handling and formulation due to its reduced dustiness compared to the anhydrous form.[3][4] This process involves treating 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]-1H-1,2,4-triazole-1-carboxamide (the free acid form of flucarbazone) with aqueous sodium hydroxide under controlled pH conditions.[3][4][5]

Manufacturing Process Flow Diagram

Caption: Overall synthesis pathway for this compound.

Key Process Parameters and Data

| Parameter | Stage | Typical Conditions | Yield/Purity |

| Temperature | Stage 1: N-methylation | Ambient to slightly elevated | High |

| pH | Stage 4: Salt Formation | Controlled between 5 and 10, preferably 6 to 7[3] | High |

| Solvents | Stage 1, 3 | DMF, THF[2] | - |

| Reagents | Stage 1, 3, 4 | Methyl Iodide, Phosgene/Triphosgene, Sodium Hydroxide[2] | - |

| Final Product Purity | - | >95% | - |

Logical Relationship of Synthesis Stages

Caption: Logical workflow of this compound manufacturing.

Conclusion

The synthesis of this compound is a well-established, multi-step chemical process that requires careful control of reaction conditions to ensure high yield and purity. The key steps involve the formation of a triazolinone core, its subsequent coupling with a sulfonyl chloride intermediate, and final conversion to the sodium salt. Recent advancements in the manufacturing process, such as the isolation of a stable hemihydrate, have led to improvements in product handling and formulation. This guide provides a comprehensive overview of the technical aspects of this compound synthesis, offering valuable insights for professionals in the agrochemical industry.

References

- 1. This compound | C12H10F3N4NaO6S | CID 12056760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: BAY MKH 6562) [sitem.herts.ac.uk]

- 3. US10238112B1 - Flucarbazone sodium hemihydrate method and composition - Google Patents [patents.google.com]

- 4. WO2019147688A1 - Flucarbazone sodium hemihydrate method and composition - Google Patents [patents.google.com]

- 5. Flucarbazone sodium hemihydrate method and composition - Eureka | Patsnap [eureka.patsnap.com]

Flucarbazone-Sodium as an ALS Inhibitor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flucarbazone-sodium is a potent and selective herbicide belonging to the sulfonylaminocarbonyl-triazolinone chemical family. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids (BCAAs) in plants. This inhibition leads to a cascade of metabolic disruptions, ultimately resulting in plant death. This technical guide provides an in-depth analysis of the mode of action of this compound, including its biochemical mechanism, quantitative inhibition data, detailed experimental protocols for its characterization, and an overview of the downstream signaling pathways affected by its activity.

Introduction

This compound is classified as a Group 2 herbicide by the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA).[1] This classification signifies its mode of action as an inhibitor of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a pivotal enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine (B10760876), and isoleucine.[2][3][4] As these amino acids are vital for protein synthesis and overall plant growth and development, the inhibition of ALS by this compound leads to a deficiency in these critical building blocks, ultimately causing cessation of growth and plant death.[1]

Mechanism of Action: Inhibition of Acetolactate Synthase

The primary mode of action of this compound is the targeted inhibition of the enzyme acetolactate synthase (EC 2.2.1.6).[2] ALS catalyzes the first committed step in the synthesis of valine, leucine, and isoleucine.[4][5] this compound acts as a potent inhibitor of this enzyme, disrupting the production of these essential amino acids.

The Branched-Chain Amino Acid Biosynthesis Pathway

The biosynthesis of branched-chain amino acids is a fundamental metabolic pathway in plants, fungi, and bacteria, but absent in animals, making ALS an ideal target for selective herbicides. The pathway begins with the condensation of either two molecules of pyruvate (B1213749) (for valine and leucine synthesis) or one molecule of pyruvate and one molecule of α-ketobutyrate (for isoleucine synthesis), a reaction catalyzed by ALS. The subsequent steps are catalyzed by a series of enzymes to produce the final amino acids.

dot

References

- 1. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 2. Investigation of resistance mechanisms to this compound in wild oat (Avena fatua L.) from China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Characterization of Plant Genes Coding for Acetolactate Synthase, the Target Enzyme for Two Classes of Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Degradation of Flucarbazone-Sodium in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucarbazone-sodium is a selective, post-emergent herbicide used for the control of grass and broadleaf weeds in cereal crops.[1][2] As with any agrochemical, understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides an in-depth overview of the biotic and abiotic degradation processes of this compound, its primary metabolites, and the experimental methodologies used to study these transformations. In the presence of moisture, this compound dissociates to its anionic form, flucarbazone (B134062), which is the active ingredient.[1]

Data Presentation: Degradation Half-Life

The persistence of this compound in the environment is quantified by its half-life (DT₅₀), which varies significantly depending on environmental conditions. The following tables summarize the reported half-lives in soil and water under different experimental setups.

Table 1: Degradation Half-Life of this compound in Soil

| Degradation Pathway | Half-Life (DT₅₀) in Days | Soil Type / Conditions | Reference |

| Aerobic Metabolism | 64 - 76 | Not specified | [3] |

| Aerobic Metabolism | 23 - 224 | Varies by soil type | [1] |

| Aerobic Metabolism | 11 - 93 | Not specified | [4] |

| Aerobic Metabolism (Field) | 13 - 32 | Four separate soils; includes leaching and biodegradation | [1] |

| Aerobic Metabolism (Field) | 8 - 14 | Field conditions in China | [5][6] |

| Aerobic Metabolism (Lab) | 6 - 110 | Six Western Canadian soils; incubated at 25°C, 85% field capacity. Dissipation was more rapid in soils with less organic carbon. | [7][8][9] |

| Aerobic Metabolism (Lab) | 25 | Drier soil conditions (50% field capacity) | [7][8][9] |

| Photolysis | > 210 | 25±1°C | [2] |

Table 2: Degradation Half-Life of this compound in Water

| Degradation Pathway | Half-Life (DT₅₀) in Days | Conditions | Reference |

| Anaerobic Aquatic Metabolism | 66 - 104 | Not specified | [3] |

| Anaerobic Aquatic Metabolism | 73 - 657 | Not specified | [1] |

| Aerobic Aquatic Metabolism | 54 - 307 | Provisional data | [1] |

| Hydrolysis | Stable (> 210 days) | pH 4, 5, 7, and 9 | [1][3] |

| Aqueous Photolysis | Stable (> 210 days) | Sterile water | [1] |

| Aqueous Photolysis | ~61 | Non-sterile pond water | [1] |

Degradation Pathways

The degradation of this compound proceeds through several key pathways, primarily driven by microbial activity in soil and water. Abiotic processes such as hydrolysis and photolysis in sterile conditions are not significant routes of dissipation.[1][3]

Soil Degradation Pathway

In aerobic soil environments, the primary degradation mechanism is microbial metabolism.[4] This process leads to the formation of several major and minor metabolites. The key transformation steps include the cleavage of the sulfonylurea bridge, demethylation, and further degradation of the resulting moieties.

The major metabolites identified in soil are:

-

MKH 6562 sulfonamide: Forms from the cleavage of the sulfonylurea bridge and can account for up to 89% of the applied this compound. This metabolite is resistant to further metabolism.[1][2]

-

MKH 6562 sulfonic acid: Another persistent metabolite formed through microbial action.[1][2][4]

-

N-methyl-triazolinone (NMT): A degradation product of the triazolinone ring.[1][2]

-

Carbon Dioxide (CO₂): The ultimate mineralization product of the organic structure.[1]

The sulfonamide and sulfonic acid metabolites are noted for their high mobility in soil, which, combined with their persistence, may pose a risk for groundwater contamination.[1]

Figure 1. Aerobic soil degradation pathway of this compound.

Aquatic Degradation Pathway

In aquatic systems, both aerobic and anaerobic microbial degradation are the principal routes of dissipation. This compound is stable to hydrolysis across a range of environmentally relevant pH values (4, 7, and 9) and is also resistant to photolysis in sterile water.[3] However, in a non-sterile pond water environment, photolysis can occur with a half-life of approximately 61 days, suggesting a role for indirect photolysis mediated by natural substances in the water.[1]

Under anaerobic aquatic conditions, this compound degrades to produce metabolites such as sulfonamide and N-methyltriazolinone, both of which are resistant to further anaerobic degradation.[3]

Figure 2. Degradation pathways of this compound in water.

Experimental Protocols

A variety of experimental methods are employed to study the degradation of this compound and to quantify its residues and those of its metabolites in environmental matrices.

Laboratory Incubations for Soil Degradation

Studies on the persistence of flucarbazone in soil are often conducted under controlled laboratory conditions. A common approach involves incubating soil samples treated with flucarbazone at a constant temperature (e.g., 25°C) and moisture level (e.g., 85% of field capacity).[7][8][9][10] The dissipation of the herbicide over time is then monitored.

Oriental Mustard Bioassay for Soil Residues

A sensitive bioassay has been developed for the detection of flucarbazone residues in soil, capable of detecting concentrations as low as 1 µg/kg.[10] This method utilizes the high sensitivity of oriental mustard (Brassica juncea) to flucarbazone.

Methodology:

-

Soil samples are spiked with varying concentrations of this compound.

-

Oriental mustard seeds are planted in the treated soil.

-

After a set growth period (e.g., five days), the root and shoot lengths of the seedlings are measured.

-

The percentage of growth inhibition is calculated relative to control plants grown in untreated soil. Root length inhibition has been found to be the most sensitive and consistent indicator of flucarbazone presence.[1]

Figure 3. Experimental workflow for the oriental mustard bioassay.

Chromatographic Analysis: LC-MS/MS

For the quantitative determination of this compound and its metabolites in soil and water, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly effective and widely used analytical technique.[3][11]

Sample Preparation for Soil:

-

Extraction: A representative soil sample (e.g., 10g) is extracted with a solvent mixture, such as acetonitrile (B52724) and 0.2 M ammonium (B1175870) acetate (B1210297) with 1% HCl (4:1, v/v).[5] The extraction is typically facilitated by shaking for an extended period (e.g., one hour).[5]

-

Centrifugation: The sample is centrifuged to separate the soil particles from the extract.[5]

-

Cleanup: An aliquot of the supernatant is subjected to a cleanup step, for instance, using dispersive solid-phase extraction (d-SPE) with materials like graphitized carbon black (GCB) to remove interfering matrix components.[3][11]

-

Reconstitution: The cleaned extract is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.[5]

Sample Preparation for Water:

-

Acidification: A water sample (e.g., 50 mL) is acidified, for example, with hydrochloric acid.[12]

-

Solid-Phase Extraction (SPE): The sample is passed through a C18 SPE cartridge to concentrate the analytes and remove salts and other polar impurities.[12]

-

Elution: The analytes are eluted from the cartridge with a solvent like methanol.

-

Reconstitution: The eluate is evaporated and reconstituted in the mobile phase for injection into the LC-MS/MS system.[12]

LC-MS/MS Instrumentation and Conditions:

-

Chromatography: Separation is achieved on a C18 analytical column with a gradient elution using a mobile phase typically consisting of acetonitrile and water with additives like formic acid or ammonium acetate to improve ionization.[11]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity for quantifying the parent compound and its metabolites.[3][5][11]

Conclusion

The degradation of this compound in the environment is a complex process dominated by microbial metabolism in both soil and aquatic systems. While the parent compound can degrade relatively quickly under favorable conditions, some of its major metabolites, such as the sulfonamide and sulfonic acid derivatives, are more persistent and mobile. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the environmental behavior of this compound and for developing strategies to mitigate potential risks. The experimental protocols outlined in this guide, particularly sensitive analytical methods like LC-MS/MS and bioassays, are critical tools for monitoring its presence and fate in the environment.

References

- 1. harvest.usask.ca [harvest.usask.ca]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

The Environmental Journey of Flucarbazone-Sodium: A Technical Guide to its Fate and Mobility

For Researchers, Scientists, and Drug Development Professionals

Flucarbazone-sodium, a selective, post-emergent herbicide, is a critical tool in modern agriculture for the control of grassy and broadleaf weeds in cereal crops.[1] Understanding its environmental fate and mobility is paramount for assessing its ecological risk and ensuring its safe and sustainable use. This in-depth technical guide provides a comprehensive overview of the key processes governing the environmental behavior of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its degradation pathways and experimental workflows.

In the presence of moisture, this compound dissociates into the flucarbazone (B134062) anion and a sodium cation.[1][2] The anionic form is highly soluble in water, a characteristic that significantly influences its mobility in the environment.[1]

Abiotic and Biotic Degradation Processes

The persistence of this compound in the environment is determined by a combination of abiotic and biotic degradation processes, including hydrolysis, photolysis, and microbial degradation.

Hydrolysis: this compound is stable to hydrolysis across a range of environmentally relevant pH levels. Studies have shown that at pH 5, 7, and 9, the hydrolysis half-life is greater than 210 days, indicating that this is not a significant degradation pathway.[1]

Photolysis: In both water and soil, this compound exhibits stability towards photolytic degradation, with half-lives exceeding 210 days.[1] However, in a non-sterile pond water environment, photolysis does occur, with a reported half-life of approximately 61 days, suggesting that indirect photolysis mediated by substances in the water may play a role.[1]

Microbial Degradation: The primary route of dissipation for this compound in the environment is microbial degradation.

-

Aerobic Soil Metabolism: Under aerobic conditions in soil, the degradation of this compound is variable and dependent on soil characteristics. Laboratory studies have reported half-lives (DT50) ranging from 23 to 224 days.[1] Other research has indicated a range of 6 to 110 days, with more rapid dissipation observed in soils with lower organic carbon content.[3][4][[“]] Soil moisture also plays a crucial role; for instance, one study found the half-life to be 11 days at 85% field capacity, increasing to 25 days at 50% field capacity.[3][4][[“]]

-

Anaerobic Aquatic Metabolism: In anaerobic aquatic environments, this compound is moderately persistent. Calculated metabolism rates range from 73 to 657 days.[1] Another source indicates an anaerobic biodegradation half-life in water of 66 to 104 days.[6]

Field Dissipation: Field studies, which integrate the effects of various environmental factors, show a more rapid dissipation of this compound. Half-lives in field dissipation studies have been reported to range from 13 to 32 days, attributed to a combination of leaching and biodegradation.[1] A separate field study on wheat and soils found dissipation half-lives of 1.5 to 3 days in wheat plants and 8 to 14 days in soils.[7][8]

Quantitative Summary of Environmental Fate

The following tables summarize the key quantitative data on the environmental fate of this compound.

Table 1: Abiotic Degradation of this compound

| Degradation Process | Matrix | Conditions | Half-life (t½) |

| Hydrolysis | Water | pH 5, 7, 9 | > 210 days[1] |

| Photolysis | Water | Sterile | > 210 days[1] |

| Photolysis | Soil | - | > 210 days[1] |

| Photolysis | Water | Non-sterile pond water | ~61 days[1] |

Table 2: Biotic Degradation and Dissipation of this compound

| Degradation Process | Matrix | Conditions | Half-life (DT50/t½) |

| Aerobic Soil Metabolism | Soil | Laboratory | 23 - 224 days[1] |

| Aerobic Soil Metabolism | Soil | Laboratory | 6 - 110 days[3][4][[“]] |

| Anaerobic Aquatic Metabolism | Water/Sediment | Laboratory | 73 - 657 days[1] |

| Anaerobic Biodegradation | Water | Laboratory | 66 - 104 days[6] |

| Field Dissipation | Soil | Field | 13 - 32 days[1] |

| Field Dissipation | Wheat Plant | Field | 1.5 - 3 days[7][8] |

| Field Dissipation | Soil | Field | 8 - 14 days[7][8] |

Mobility and Adsorption in Soil

Due to its high water solubility, this compound has a high potential for mobility in soil.[1][9][10][11] The primary factor influencing its adsorption to soil particles is the organic carbon content.[3][4][[“]]

Soil Adsorption and Desorption: Sorption of this compound is generally low, leading to a high potential for leaching. The Freundlich sorption coefficient (Kf-oc), which is normalized for organic carbon content, has been reported to range from 29 to 119 for the parent herbicide.[12] Desorption studies have shown hysteresis, indicating that a portion of the sorbed herbicide is not readily released back into the soil solution.[12][13]

Table 3: Soil Sorption of this compound

| Parameter | Value | Soil Type |

| Kf-oc | 29 - 119 | Clay Loam & Loamy Sand[12] |

Major Metabolites and Degradation Pathway

The biodegradation of this compound results in the formation of several key metabolites. The major degradation products identified are MKH 6562 sulfonamide, MKH 6562 sulfonic acid, and N,O-dimethyltriazoline (NODT).[1] NODT can further degrade to N-methyltriazolinone (NMT).[1] Notably, the sulfonamide and sulfonic acid metabolites are resistant to further metabolism and are also highly mobile in soil.[1]

The following diagram illustrates the proposed environmental degradation pathway of this compound.

Caption: Environmental degradation pathway of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the environmental fate of pesticides. Below are generalized methodologies for key experiments.

Soil Dissipation Study (Laboratory)

A laboratory-based soil dissipation study is conducted to determine the rate of degradation of this compound under controlled conditions.

-

Soil Collection and Characterization: Collect representative soil samples from the intended use areas. Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Herbicide Application: Treat the soil samples with a known concentration of this compound, typically using a radiolabeled compound to facilitate tracking.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C) and moisture level (e.g., 85% of field capacity).[3][4][[“]]

-

Sampling: Collect soil subsamples at predetermined time intervals over the course of the study.

-

Extraction and Analysis: Extract this compound and its metabolites from the soil samples using an appropriate solvent mixture (e.g., acetonitrile/water).[8][14] Analyze the extracts using techniques such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and its degradation products.[8][14]

-

Data Analysis: Plot the concentration of this compound over time and use first-order kinetics or other appropriate models to calculate the dissipation half-life (DT50).[3][4]

Sorption-Desorption Study (Batch Equilibrium Method)

This study quantifies the extent to which this compound binds to soil particles.

-

Soil and Herbicide Preparation: Prepare soil slurries with a known soil-to-solution ratio. Prepare a series of this compound solutions of varying concentrations.

-

Sorption Phase: Add the herbicide solutions to the soil slurries and shake them for a predetermined equilibrium period (e.g., 24 hours).

-

Centrifugation and Analysis: Centrifuge the samples to separate the soil from the solution. Analyze the supernatant for the concentration of this compound remaining in the solution. The amount sorbed is calculated by the difference between the initial and final solution concentrations.

-

Desorption Phase: After the sorption phase, replace a portion of the supernatant with a fresh background solution (e.g., 0.01 M CaCl2) and shake again to allow for desorption.

-

Analysis and Calculation: Analyze the solution for the desorbed this compound. Calculate the sorption (Kd, Koc) and desorption coefficients using appropriate isotherms (e.g., Freundlich).

The following diagram illustrates a typical experimental workflow for assessing the environmental fate of a pesticide like this compound.

Caption: Experimental workflow for environmental fate assessment.

Conclusion

The environmental fate of this compound is characterized by its stability to abiotic degradation processes like hydrolysis and photolysis, and its susceptibility to microbial degradation in soil and aquatic environments. Its high water solubility and low sorption to soil, particularly in soils with low organic carbon, result in a high potential for mobility and leaching. The major metabolites, particularly the sulfonamide and sulfonic acid derivatives, are also mobile and persistent. A thorough understanding of these characteristics, supported by robust experimental data, is essential for the development of effective risk mitigation strategies and for ensuring the continued safe use of this important herbicide.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phytotoxicity and persistence of this compound in soil | Weed Science | Cambridge Core [cambridge.org]

- 5. consensus.app [consensus.app]

- 6. This compound | C12H10F3N4NaO6S | CID 12056760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound (Ref: BAY MKH 6562) [sitem.herts.ac.uk]

- 10. Flucarbazone [sitem.herts.ac.uk]

- 11. This compound (Ref: BAY MKH 6562)-Pesticide database [wppdb.com]

- 12. Sorption-desorption of flucarbazone and propoxycarbazone and their benzenesulfonamide and triazolinone metabolites in two soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. tandfonline.com [tandfonline.com]

Toxicological Profile of Flucarbazone-Sodium in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of flucarbazone-sodium in non-target organisms. The information is compiled from various scientific studies and regulatory documents to assist in environmental risk assessment and further research.

Executive Summary

This compound, a sulfonylurea herbicide, is utilized for the control of grass and broadleaf weeds in wheat crops. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][2] While effective against target weeds, understanding its potential impact on non-target organisms is critical for environmental safety. This document summarizes the available toxicological data for aquatic and terrestrial organisms, details the experimental protocols used to derive this data, and provides visual representations of key pathways and workflows.

Data Presentation: Quantitative Toxicology

The following tables summarize the acute and chronic toxicity data for this compound across a range of non-target organisms.

Table 1: Toxicity to Aquatic Organisms

| Organism | Species | Endpoint | Value (mg/L) | Classification |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | >100 | Practically Non-toxic |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hr LC50 | >100 | Practically Non-toxic | |

| Fathead Minnow (Pimephales promelas) | 96-hr NOAEC (growth) | 10 | - | |

| Aquatic Invertebrates | Water Flea (Daphnia magna) | 48-hr EC50 | >100 | Practically Non-toxic |

| 21-day NOEC (reproduction) | 10 | - | ||

| Aquatic Plants | Green Algae (Pseudokirchneriella subcapitata) | 72-hr ErC50 (growth rate) | 0.039 | Highly Toxic |

| Duckweed (Lemna gibba) | 7-day EC50 (frond number) | 0.0049 | Very Highly Toxic |

LC50: Lethal Concentration for 50% of the test population. EC50: Effect Concentration for 50% of the test population. NOAEC/NOEC: No Observed Adverse Effect Concentration/No Observed Effect Concentration. ErC50: Concentration causing a 50% reduction in growth rate.

Table 2: Toxicity to Terrestrial Organisms

| Organism | Species | Endpoint | Value | Classification |

| Birds | Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | >2000 mg/kg bw | Practically Non-toxic |

| Dietary LC50 (5-day) | >5000 mg/kg diet | Practically Non-toxic | ||

| Mallard Duck (Anas platyrhynchos) | Reproductive NOAEL | 250 mg/kg diet | Detrimental to reproduction[3] | |

| Mammals | Rat (Rattus norvegicus) | Acute Oral LD50 | >5000 mg/kg bw | Practically Non-toxic[4][5] |

| Chronic NOAEL (Dog) | 7.43 mg/kg/day | -[4] | ||

| Invertebrates | Honeybee (Apis mellifera) | Acute Contact LD50 | >100 µ g/bee | Relatively Non-toxic[3][6] |

| Acute Oral LD50 | >100 µ g/bee | Relatively Non-toxic[3][6] | ||

| Earthworm (Eisenia fetida) | 14-day LC50 | >1000 mg/kg soil | Relatively Non-toxic[3][6] |

LD50: Lethal Dose for 50% of the test population. LC50: Lethal Concentration for 50% of the test population. NOAEL: No Observed Adverse Effect Level.

Experimental Protocols

The toxicological data presented above are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections detail the methodologies for key experiments.

Aquatic Toxicity Testing

Fish Acute Toxicity Test (OECD 203) This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.

-

Test Organism: Typically Rainbow Trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio).[7]

-

Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.[8]

-

Parameters: Mortality is the primary endpoint. Observations are made at 24, 48, 72, and 96 hours.[8]

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated.[8]

Daphnia sp. Acute Immobilisation Test (OECD 202) This test assesses the acute toxicity of a substance to Daphnia magna.

-

Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.[9]

-

Test Conditions: Daphnids are exposed to a range of concentrations of the test substance for 48 hours in a static system.[9][10]

-

Parameters: Immobilisation (inability to swim) is the endpoint, recorded at 24 and 48 hours.[9]

-

Data Analysis: The EC50 for immobilisation is calculated.[9]

Algal Growth Inhibition Test (OECD 201) This test evaluates the effect of a substance on the growth of freshwater microalgae.

-

Test Organism: Exponentially growing cultures of green algae, such as Pseudokirchneriella subcapitata.[11]

-

Test Conditions: Algal cultures are exposed to various concentrations of the test substance over 72 hours under continuous light and nutrient-sufficient conditions.[11]

-

Parameters: Algal growth is measured, typically by cell counts or fluorescence. The primary endpoints are the inhibition of growth rate (ErC50) and yield (EyC50).[11]

-

Data Analysis: The concentration that causes a 50% reduction in growth rate (ErC50) is determined.

Terrestrial Toxicity Testing

Earthworm Acute Toxicity Test (OECD 207) This test determines the acute toxicity of substances to earthworms.

-

Test Organism: Adult earthworms of the species Eisenia fetida.[12][13]

-

Test Methods: Two methods are available: a contact toxicity test on filter paper and an artificial soil test. The artificial soil test is more representative of natural exposure.[12][14]

-

Parameters: Mortality is assessed at 7 and 14 days. Sub-lethal effects like changes in body weight are also recorded.[6][15]

-

Data Analysis: The LC50 is calculated for mortality.[6]

Honeybee Acute Toxicity Tests (OECD 213 & 214) These tests assess the acute oral (OECD 213) and contact (OECD 214) toxicity of chemicals to adult honeybees.

-

Test Organism: Young adult worker honeybees (Apis mellifera).[3][16]

-

Test Conditions:

-

Oral (OECD 213): Bees are fed a sucrose (B13894) solution containing the test substance.[3][17]

-

Contact (OECD 214): The test substance is applied directly to the dorsal thorax of the bees.[3][16]

-

-

Parameters: Mortality is recorded at 24, 48, and if necessary, up to 96 hours.[3]

-

Data Analysis: The LD50 (dose per bee) is calculated for both oral and contact exposure.[3]

Avian Acute Oral Toxicity Test (OECD 223) This test is designed to estimate the acute oral toxicity of substances to birds.

-

Test Organism: Commonly used species include Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).

-

Test Options: The guideline provides three options: a limit dose test, an LD50-slope test, and an LD50-only test.[18][19][20]

-

Procedure: The test substance is administered orally to the birds, and they are observed for a period of at least 14 days.

-

Parameters: Mortality and signs of toxicity are recorded.

-

Data Analysis: The LD50 is determined.

Mammalian Acute Oral Toxicity - Fixed Dose Procedure (OECD 420) This method is used to assess the acute oral toxicity of a substance in mammals, typically rodents.

-

Test Organism: Usually rats, with a preference for females.[21]

-

Procedure: The test involves a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The aim is to identify a dose that produces clear signs of toxicity without causing mortality.[21][22][23]

-

Parameters: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight changes are also monitored.[24]

-

Data Analysis: The test allows for the classification of the substance into a toxicity category based on the observed effects at different dose levels.[24]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mode of action of this compound and the general workflows for the key ecotoxicological experiments.

Caption: Mode of action of this compound via inhibition of the ALS enzyme.

Caption: General experimental workflow for aquatic toxicity testing.

Caption: General experimental workflow for terrestrial toxicity testing.

Conclusion

The toxicological profile of this compound indicates a high toxicity to non-target aquatic plants, particularly algae and duckweed.[3] In contrast, it demonstrates low acute toxicity to fish, aquatic invertebrates, birds, mammals, honeybees, and earthworms.[3][6] However, sublethal effects on the reproductive performance of mallard ducks have been noted.[3] The primary mechanism of toxicity in plants is the inhibition of the ALS enzyme, a pathway that is not present in animals, which explains the selective nature of this herbicide. The provided data and experimental protocols offer a foundational understanding for researchers and professionals involved in the environmental risk assessment and development of herbicides. Further research could focus on the long-term, sublethal effects on a wider range of non-target organisms and the potential impacts of its environmental metabolites.

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. researchgate.net [researchgate.net]

- 3. content.fera.co.uk [content.fera.co.uk]

- 4. eCFR :: 40 CFR 797.1300 -- Daphnid acute toxicity test. [ecfr.gov]

- 5. oecd.org [oecd.org]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. fkit.unizg.hr [fkit.unizg.hr]

- 8. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. safenano.re.kr [safenano.re.kr]

- 10. ecetoc.org [ecetoc.org]

- 11. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. Ecotoxicity - Earthworm Eisenia foetida: Acute Toxicity test (OECD 207: 1984). - IVAMI [ivami.com]

- 15. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 16. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]

- 17. testinglab.com [testinglab.com]

- 18. oecd.org [oecd.org]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. scribd.com [scribd.com]

- 23. oecd.org [oecd.org]

- 24. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

Flucarbazone-Sodium Metabolism in Resistant Weed Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucarbazone-sodium is a selective post-emergence herbicide belonging to the sulfonylaminocarbonyl-triazolinone chemical family. It effectively controls grass weeds in cereal crops by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1][2] The inhibition of ALS leads to the cessation of cell division and plant growth, ultimately causing weed death. However, the widespread and repeated use of this compound and other ALS-inhibiting herbicides has led to the evolution of resistant weed populations, posing a significant threat to crop production worldwide.

Resistance to this compound in weeds can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). TSR typically involves mutations in the ALS gene, which alter the herbicide's binding site on the enzyme, reducing its inhibitory effect. NTSR mechanisms are more complex and often involve enhanced metabolism of the herbicide into non-toxic or less-toxic compounds. This technical guide provides an in-depth overview of the metabolic pathways involved in this compound resistance in various weed species, detailed experimental protocols for studying these mechanisms, and a summary of key quantitative data.

Core Metabolic Pathways of this compound Resistance

The metabolic detoxification of this compound in resistant weeds is a multi-phase process, primarily involving cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and UDP-glucosyltransferases (UGTs).

Phase I: Oxidation Catalyzed by Cytochrome P450 Monooxygenases

The initial step in the metabolic breakdown of this compound is often an oxidation reaction catalyzed by cytochrome P450 enzymes.[3][4] P450s are a large and diverse group of enzymes that play a crucial role in the detoxification of various xenobiotics, including herbicides. In resistant weeds, the overexpression or altered activity of specific P450 genes can lead to rapid hydroxylation or O-demethylation of the this compound molecule. This initial modification is a critical step that prepares the herbicide for further detoxification in Phase II. The involvement of P450-mediated metabolism is frequently confirmed by the use of P450 inhibitors, such as malathion, which can reverse resistance in whole-plant assays.[3][4]

Phase II: Conjugation Reactions

Following Phase I oxidation, the modified this compound molecule undergoes conjugation with endogenous molecules, such as glutathione or glucose. These reactions are catalyzed by glutathione S-transferases (GSTs) and UDP-glucosyltransferases (UGTs), respectively.

-

Glutathione Conjugation: GSTs catalyze the conjugation of the tripeptide glutathione to the herbicide molecule. This process increases the water solubility of the herbicide and renders it less toxic. The resulting glutathione conjugate is then typically transported into the vacuole for sequestration or further degradation.[5]

-

Glucose Conjugation: UGTs transfer a glucose moiety from UDP-glucose to the herbicide, a process known as glycosylation. Similar to glutathione conjugation, this increases the water solubility of the herbicide and facilitates its detoxification and sequestration.

Phase III: Sequestration and Transport

The conjugated and detoxified herbicide metabolites are actively transported and sequestered in the plant cell's vacuole by ATP-binding cassette (ABC) transporters. This sequestration prevents the metabolites from interfering with cellular processes and completes the detoxification pathway.

Quantitative Data on this compound Resistance

The level of resistance to this compound is quantified using various metrics, including the Resistance Index (RI), the 50% growth reduction (GR50), and the 50% inhibition of ALS activity (I50). The following tables summarize key quantitative data from studies on resistant weed species.

| Weed Species | Population | Assay Type | GR50 (g ai ha-1) | Resistance Index (RI) | Reference |

| Bromus japonicus | Susceptible (S) | Whole-plant dose-response | 4.3 | - | [3] |

| Bromus japonicus | Resistant (R) | Whole-plant dose-response | 516.1 | 120 | [3] |

| Bromus japonicus | Resistant (R) + Malathion | Whole-plant dose-response | 118.5 | 27.6 | [3] |

| Alopecurus myosuroides | Susceptible | Whole-plant dose-response | Not specified | - | [6] |

| Alopecurus myosuroides | Resistant | Whole-plant dose-response | > Recommended rate | Not calculated | [6] |

| Weed Species | Population | Assay Type | I50 (µM) | Resistance Index (RI) | Reference |

| Bromus japonicus | Susceptible (S) | In vitro ALS activity | 1.9 | - | [3] |

| Bromus japonicus | Resistant (R) | In vitro ALS activity | >100 | >52.6 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound metabolism and resistance in weeds.

Whole-Plant Dose-Response Assay

This assay is used to determine the level of resistance in a weed population by assessing the plant's response to a range of herbicide doses.

Materials:

-

Seeds of resistant (R) and susceptible (S) weed biotypes

-

Pots filled with appropriate soil mix

-

Growth chamber or greenhouse with controlled conditions (temperature, light, humidity)

-

This compound herbicide formulation

-

Cabinet sprayer calibrated to deliver a precise volume of spray solution

-

Deionized water

-

Adjuvant (if recommended for the herbicide)

Procedure:

-

Plant Growth: Sow seeds of R and S biotypes in separate pots. Grow the plants in a controlled environment until they reach the 2-3 leaf stage.

-

Herbicide Preparation: Prepare a stock solution of this compound. From the stock solution, create a series of dilutions to achieve the desired range of doses. The doses should be selected to bracket the expected GR50 values for both R and S populations. Include a control group that will be sprayed only with water and adjuvant.

-

Herbicide Application: Arrange the pots in a randomized complete block design within the spray cabinet. Apply the different herbicide doses to the respective pots using the calibrated sprayer.

-

Post-Treatment Care: Return the pots to the growth chamber or greenhouse and maintain optimal growing conditions.

-

Data Collection: After a specified period (typically 21 days post-treatment), assess the plants for visual injury and harvest the above-ground biomass. Dry the biomass in an oven at a constant temperature (e.g., 60°C) for 72 hours and record the dry weight.

-

Data Analysis: Calculate the percent reduction in biomass for each dose relative to the untreated control. Use a non-linear regression model (e.g., a three-parameter log-logistic model) to fit the dose-response data and determine the GR50 value for each population. The Resistance Index (RI) is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.[7][8][9][10]

In Vitro ALS Enzyme Activity Assay

This assay measures the inhibitory effect of this compound on the ALS enzyme extracted from plant tissue.

Materials:

-

Fresh, young leaf tissue from R and S plants (2-3 leaf stage)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Enzyme extraction buffer (e.g., potassium phosphate (B84403) buffer with pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, FAD, and dithiothreitol)

-

This compound solutions of varying concentrations

-

Reaction buffer (similar to extraction buffer)

-

6 N Sulfuric acid

-

Creatine (B1669601) solution

-

α-naphthol solution

-

Microplate reader

-

Centrifuge

Procedure:

-

Enzyme Extraction: Harvest 1-2 grams of fresh leaf tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle. Homogenize the powder in ice-cold extraction buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the crude ALS enzyme extract.

-

Enzyme Assay: In a 96-well microplate, add the enzyme extract to wells containing the reaction buffer and different concentrations of this compound. Include a control with no herbicide.

-

Reaction Initiation and Termination: Initiate the reaction by adding the substrate (pyruvate). Incubate the plate at a controlled temperature (e.g., 37°C) for 60 minutes. Stop the reaction by adding sulfuric acid.

-

Color Development: The acid will decarboxylate the acetolactate product to acetoin (B143602). Add creatine and α-naphthol to the wells, which will react with acetoin to produce a colored complex. Incubate the plate to allow for color development.

-

Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 525 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of ALS inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the logarithm of the herbicide concentration and use a non-linear regression model to determine the I50 value.[1][2][11]

Cytochrome P450 Inhibition Assay with Malathion

This whole-plant assay is used to determine the contribution of P450-mediated metabolism to this compound resistance.

Materials:

-

Plants from R and S populations (2-3 leaf stage)

-

This compound herbicide formulation

-

Malathion (a P450 inhibitor)

-

Other materials as described in the Whole-Plant Dose-Response Assay protocol

Procedure:

-

Malathion Pre-treatment: One hour before the herbicide application, treat a subset of the R and S plants with a solution of malathion.

-

Herbicide Application: Apply a range of this compound doses to both the malathion-pretreated and non-pretreated plants as described in the Whole-Plant Dose-Response Assay protocol.

-

Data Collection and Analysis: After 21 days, harvest the plants, measure the dry biomass, and calculate the GR50 values for all treatment groups. A significant reduction in the GR50 value and the Resistance Index for the malathion-pretreated resistant population compared to the non-pretreated resistant population indicates the involvement of P450-mediated metabolism in resistance.[3][4][12]

Quantification of this compound and its Metabolites by HPLC-MS/MS

This method is used to quantify the parent herbicide and its metabolites in plant tissues to determine the rate of metabolism.

Materials:

-

Plant tissue from R and S plants treated with this compound

-

Water (HPLC grade)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

-

Analytical standards of this compound and its potential metabolites

Procedure:

-

Sample Extraction: Harvest plant tissue at different time points after herbicide treatment. Homogenize the tissue and extract this compound and its metabolites using an appropriate solvent, such as a mixture of acetonitrile and water.

-

Sample Cleanup: Pass the extract through an SPE cartridge to remove interfering compounds.

-

HPLC-MS/MS Analysis: Inject the cleaned-up extract into the HPLC-MS/MS system. The compounds are separated on an HPLC column and then detected and quantified by the mass spectrometer.

-

Data Analysis: Create a calibration curve using the analytical standards to quantify the concentration of this compound and its metabolites in the plant samples. Compare the rate of disappearance of the parent compound and the appearance of metabolites in R and S plants to determine if enhanced metabolism is occurring in the resistant biotype.[13][14][15]

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of candidate genes potentially involved in resistance, such as those encoding P450s, GSTs, or UGTs.

Materials:

-

Plant tissue from R and S plants (with and without herbicide treatment)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument

-

Primers specific to the target genes and suitable reference genes

-

SYBR Green or other fluorescent dye for detection

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissues and reverse transcribe it into complementary DNA (cDNA).

-

qPCR Reaction: Set up the qPCR reaction with the cDNA, gene-specific primers, and a fluorescent dye.

-

Data Analysis: The qPCR instrument measures the fluorescence at each cycle of amplification. The expression level of the target genes is normalized to the expression of one or more stably expressed reference genes. Compare the relative expression of the candidate genes in R and S plants to identify any upregulation that may be associated with resistance.[16][17][18]

RNA-Seq for Identification of Resistance Genes

RNA sequencing (RNA-seq) is a powerful tool for identifying novel genes and pathways involved in herbicide resistance without prior knowledge of the weed's genome.

Procedure:

-

Experimental Design: Collect tissue from multiple biological replicates of R and S plants, both treated and untreated with this compound.

-

RNA Extraction and Library Preparation: Extract high-quality RNA and prepare sequencing libraries.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the sequencing reads.

-

Transcriptome Assembly: If a reference genome is not available, perform a de novo assembly of the transcriptome.

-

Differential Gene Expression Analysis: Map the reads to the assembled transcriptome or reference genome and identify genes that are differentially expressed between R and S plants, and between treated and untreated plants.

-

Functional Annotation: Annotate the differentially expressed genes to predict their functions and identify candidate resistance genes (e.g., P450s, GSTs, UGTs, ABC transporters).

-

-

Validation: Validate the expression of candidate genes using qRT-PCR.[5][19][20][21][22]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of this compound detoxification in resistant weeds.

Caption: Experimental workflow for identifying herbicide resistance genes using RNA-Seq.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Pro-197-Ser Mutation and Cytochrome P450-Mediated Metabolism Conferring Resistance to this compound in Bromus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Blackgrass (Alopecurus myosuroides Huds.) Multiple Resistance to ACCase- and ALS-Inhibitors and Its Competition with Winter Wheat | MDPI [mdpi.com]

- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Alterations in Life-History Associated With Non-target-site Herbicide Resistance in Alopecurus myosuroides [frontiersin.org]

- 11. An in vivo Acetolactate Synthase Assay | Weed Technology | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. researchgate.net [researchgate.net]

- 16. Validation of Reference Genes for Quantitative PCR in Johnsongrass (Sorghum halepense L.) under Glyphosate Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selection of relatively exact reference genes for gene expression studies in goosegrass (Eleusine indica) under herbicide stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]

- 19. Optimizing RNA-seq studies to investigate herbicide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. RNA-Seq analysis of rye-grass transcriptomic response to an herbicide inhibiting acetolactate-synthase identifies transcripts linked to non-target-site-based resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental History of Flucarbazone-sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucarbazone-sodium is a selective, post-emergence herbicide belonging to the sulfonylaminocarbonyl-triazolinone chemical class.[1] It is primarily utilized for the control of grass weeds, notably wild oats (Avena fatua) and green foxtail (Setaria viridis), as well as certain broadleaf weeds in wheat (spring, durum, and winter).[2][3][4][5] This technical guide provides an in-depth overview of the discovery, history, mode of action, and key experimental data related to this compound.

Discovery and History

This compound, also known by its development code BAY MKH 6562, was developed by Bayer CropScience.[2] Its journey from discovery to market is marked by key milestones:

-

1999: A publication titled "this compound - a new herbicide for the selective control of wild oat and green foxtail in wheat" indicates the active development and initial scientific reporting on the compound.[6]

-

2000: this compound was first registered for use as a herbicide in the United States.[1][7]

-

2008: The herbicide was registered for use in China, expanding its application in major wheat-producing regions.[8]

Initially, this compound was produced in an anhydrous form that was dusty and difficult to handle during formulation.[9] Subsequent research led to the development of a more stable and less dusty hemihydrate form, improving its handling and formulation characteristics.[9]

Chemical Synthesis and Formulation

The commercial production of this compound is a concise 4-5 step synthesis.[2] The process begins with the formation of the 4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole core. This is achieved through the cyclocondensation of methyl carbazate (B1233558) with dimethyl oxalate, followed by N-methylation. The key sulfonylurea bridge is then constructed, leading to the final product. The sodium salt is formed by treatment with aqueous sodium hydroxide.[2]

This compound is typically formulated as water-dispersible granules (WDG).[2][10] This formulation allows for easy mixing with water for spray applications.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[11] These amino acids are essential for protein synthesis and overall plant growth.

The inhibition of ALS leads to a cascade of events within the plant:

-

Depletion of Branched-Chain Amino Acids: The primary effect is the cessation of valine, leucine, and isoleucine production.

-

Inhibition of Protein Synthesis: Without these essential building blocks, the plant cannot produce the proteins necessary for cell division and growth.

-

Growth Arrest: Meristematic tissues (growing points) are particularly affected, leading to a rapid halt in root and shoot growth.

-

Phytotoxic Effects: Secondary effects include chlorosis (yellowing) of new leaves, necrosis (tissue death), and reddening or purpling of leaves.[11] Plant death typically occurs within one to three weeks of application.[11]

dot

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. This compound (Ref: BAY MKH 6562) [sitem.herts.ac.uk]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. Flucarbazone [sitem.herts.ac.uk]

- 5. extension.sdstate.edu [extension.sdstate.edu]

- 6. The use of this compound to control wild oats (Avena spp.) in cultivated wheat fields of the Western Cape of South Africa | Semantic Scholar [semanticscholar.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Investigation of resistance mechanisms to this compound in wild oat (Avena fatua L.) from China - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2019147688A1 - Flucarbazone sodium hemihydrate method and composition - Google Patents [patents.google.com]

- 10. CN103609583B - this compound-containing herbicide composition - Google Patents [patents.google.com]

- 11. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Flucarbazone-sodium (Technical Grade)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucarbazone-sodium, a member of the sulfonylaminocarbonyltriazolinone class of herbicides, is a selective post-emergence herbicide used for the control of grass weeds in cereal crops.[1][2] Its efficacy is derived from the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for plant amino acid synthesis.[1][3] This technical guide provides an in-depth overview of the physical and chemical properties of technical grade this compound, intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Chemical Identification

A clear identification of this compound is fundamental for any scientific investigation. The following table summarizes its key identifiers.

| Identifier | Value |

| IUPAC Name | sodium;(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)-[2-(trifluoromethoxy)phenyl]sulfonylazanide[2][4][5][6] |

| CAS Number | 181274-17-9[4][7][8][9] |

| Molecular Formula | C₁₂H₁₀F₃N₄NaO₆S[4][7][8][9][10][11][12] |

| Molecular Weight | 418.28 g/mol [4][7][8][9][11][13][14] |

| Synonyms | BAY-MKH 6562, Flucarbazone sodium, MKH 6562[4][5] |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its formulation, environmental fate, and biological interactions.

| Property | Value |

| Appearance | White to off-white, odorless, crystalline solid.[5][12][15][16] |

| Melting Point | 200 °C (with decomposition)[5][8][12][16][17][18][19] |

| Boiling Point | 463.7 °C at 760 mmHg[8][12][20] |

| Density | 1.59 g/cm³[8][12][17] |

| Vapor Pressure | < 1.0 x 10⁻⁹ mmHg at 20 °C[21] or 2.14 x 10⁻⁹ mmHg at 25 °C[8][12][20] |

| pKa | 1.9 at 25 °C[5][12][16][17] |

| LogP (n-octanol/water) | -1.84 (pH 7)[21] |

Solubility

The solubility of this compound in various solvents is a key parameter for its application and formulation.

| Solvent | Solubility at 20 °C |

| Water (pH 7) | 44,000 mg/L (44 g/L)[12][16][17][21][22] |

| Dimethylsulfoxide | 250 g/L[12][16] |

| Poly(ethylene glycol) | 48 g/L[12][16] |

| Acetonitrile (B52724) | 6.4 g/L[12][16] |

| 2-Propanol | 0.27 g/L[12][16] |

| Xylene | < 0.1 g/L[12][16] |

Chemical Stability

The stability of this compound under various environmental conditions is crucial for understanding its persistence and degradation pathways.

| Stability Type | Observation |

| Hydrolysis | Stable to hydrolysis at pH 5, 7, and 9, with half-lives greater than 210 days.[22] |

| Photolysis | Stable to photolysis in water and soil, but undergoes photolysis in a non-sterile pond water environment with a half-life of approximately 61 days.[22] |

| Thermal Stability | Decomposes at its melting point (200 °C).[5][8][12][16][17][18][19] Can decompose at high temperatures, forming toxic gases.[21] |

Hazardous Properties and Toxicity

A summary of the acute toxicity data for this compound is provided below.

| Toxicity Endpoint | Value | Species |

| Acute Oral LD₅₀ | > 5000 mg/kg[3][17][23] | Rat |

| Acute Dermal LD₅₀ | > 5000 mg/kg[3][17][23] | Rat |

| Acute Inhalation LC₅₀ (4h) | > 5.13 mg/L[3][17][23] | Rat |

| Skin Irritation | Non-irritating[3] | Rabbit |

| Eye Irritation | Slightly irritating[3] | Rabbit |

| Skin Sensitization | Not a sensitizer[3] | Guinea Pig |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of scientific data. The following sections outline the protocols for determining the key physical and chemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol is based on the OECD 102 guideline for determining the melting point of chemical substances.

-

Sample Preparation: A small amount of finely powdered, dry technical grade this compound is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means to observe the sample is used.

-